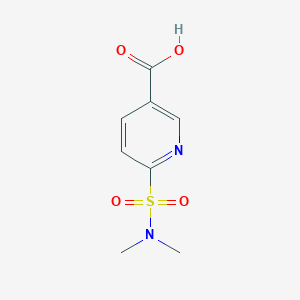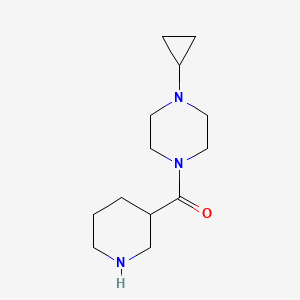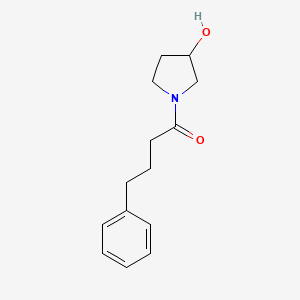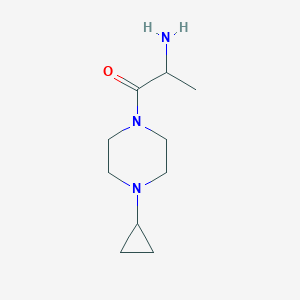
2-Amino-1-(4-ciclopropilpiperazin-1-il)propan-1-ona
Descripción general
Descripción
2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl-substituted piperazine ring, and a propanone moiety. It is primarily used in research settings and is not intended for human use .
Aplicaciones Científicas De Investigación
2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool compound in studying biological pathways and mechanisms.
Medicine: It is investigated for its potential pharmacological properties and therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the activity and function of the enzymes and proteins it binds to, thereby affecting the overall biochemical processes .
Cellular Effects
The effects of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, it can cause toxic or adverse effects, including cellular toxicity, organ damage, and alterations in physiological functions. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathway and the enzymes involved .
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one within cells and tissues are essential for its activity and function. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy. For example, if localized to the nucleus, it may influence gene expression, while localization to the mitochondria can impact cellular metabolism .
Métodos De Preparación
The synthesis of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-cyclopropylpiperazine with a suitable precursor to introduce the amino and propanone functionalities. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Análisis De Reacciones Químicas
2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and the cyclopropylpiperazine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of a cyclopropyl group.
The uniqueness of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one lies in the presence of the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
2-amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8(11)10(14)13-6-4-12(5-7-13)9-2-3-9/h8-9H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXIYFYVMBYSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


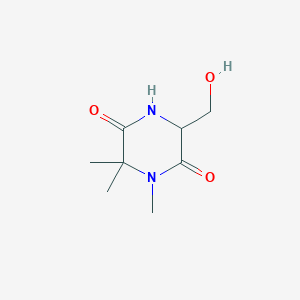


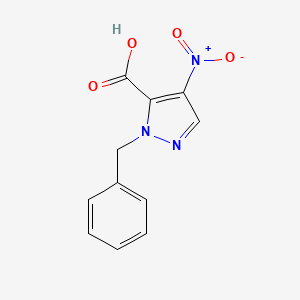
![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)
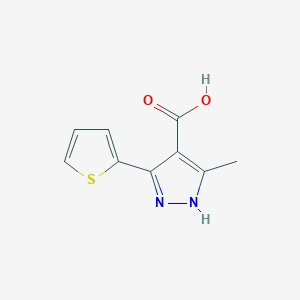
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)
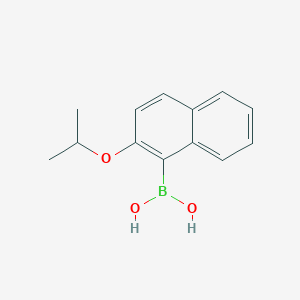
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)
